
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is a complex organic compound characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-cyano-3-nitroaniline. This involves treating the aniline with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with m-toluidine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Various nitro and cyano derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用機序
The mechanism of action of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pathways Involved: The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-phenyl)(2-cyanoethyl)amino)ethyl acetate
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-2-chlorophenyl)(2-cyanoethyl)amino)ethyl acetate
Uniqueness
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
特性
CAS番号 |
84000-67-9 |
|---|---|
分子式 |
C21H20N6O4 |
分子量 |
420.4 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C21H20N6O4/c1-15-13-17(26(10-4-9-22)11-12-31-16(2)28)7-8-19(15)24-25-20-5-3-6-21(27(29)30)18(20)14-23/h3,5-8,13H,4,10-12H2,1-2H3 |
InChIキー |
UUCVILFMYZKIOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



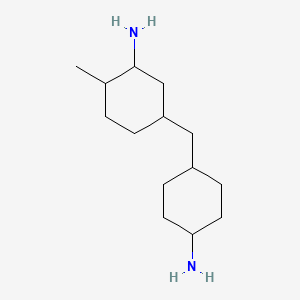
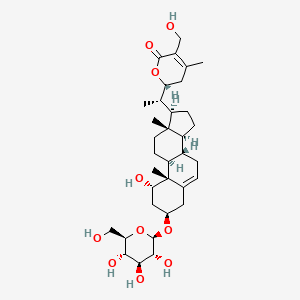

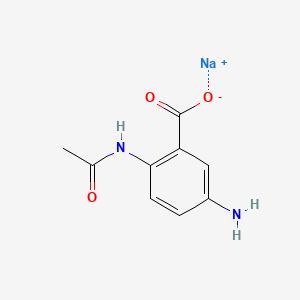
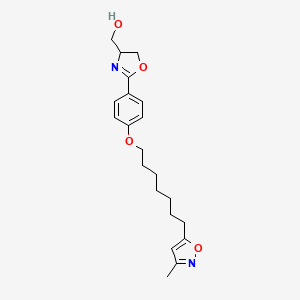

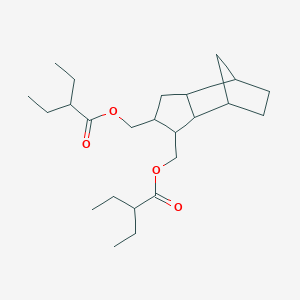
![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
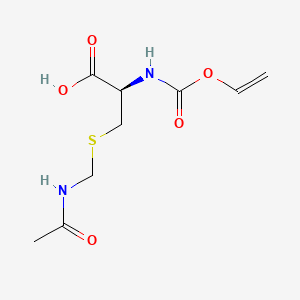
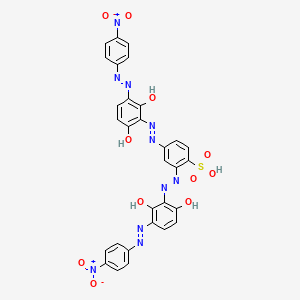

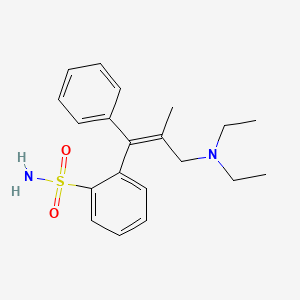
![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)
